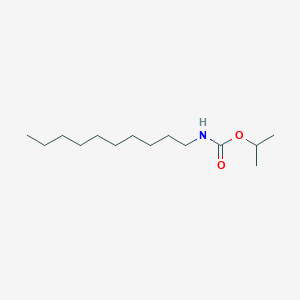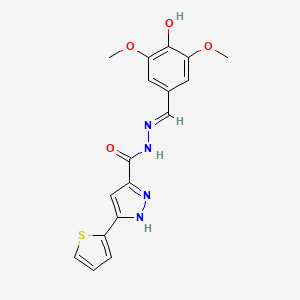
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromo-4H-benzo(1,3)dioxin-8-carbaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the benzo-dioxin moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one: A chalcone with similar structural features but lacking the bromine and benzo-dioxin moieties.
3-(2-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-phenylprop-2-en-1-one: Similar structure but with different substitution patterns.
Uniqueness
3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is unique due to the presence of the bromine atom and the benzo-dioxin moiety, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C17H13BrO4 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13BrO4/c18-13-7-11(17-12(8-13)9-21-10-22-17)5-6-16(20)14-3-1-2-4-15(14)19/h1-8,19H,9-10H2/b6-5+ |
InChI 键 |
UACZZKPQYCPEBV-AATRIKPKSA-N |
手性 SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C/C(=O)C3=CC=CC=C3O)OCO1 |
规范 SMILES |
C1C2=C(C(=CC(=C2)Br)C=CC(=O)C3=CC=CC=C3O)OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)




![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)

![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)
![{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B11993672.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)



